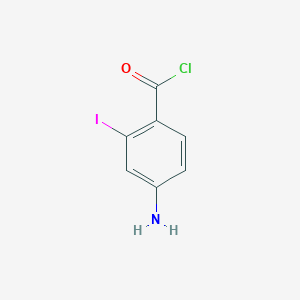

4-Amino-2-iodobenzoyl chloride

Description

Significance of Halogenated and Aminated Acyl Chlorides in Organic Synthesis

Halogenated and aminated acyl chlorides are a class of organic compounds that possess immense synthetic utility. Acyl chlorides are derivatives of carboxylic acids and are among the most reactive acyl compounds, readily undergoing nucleophilic acyl substitution. pearson.combritannica.com This high reactivity allows for the efficient formation of esters, amides, and other carbonyl derivatives. britannica.compearson.com

The presence of a halogen atom, such as iodine, on the aromatic ring introduces a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools in which the halogen can be substituted with a wide range of organic fragments. smolecule.com Simultaneously, the amino group (-NH2) serves as a potent nucleophile and a site for further functionalization, such as acylation to form amides or diazotization reactions. smolecule.compearson.com The combination of these functionalities in a single molecule provides chemists with a powerful platform for molecular elaboration.

Strategic Importance of Multifunctionalized Benzoyl Chlorides as Synthetic Intermediates

Benzoyl chlorides, which are acyl chlorides attached to a benzene (B151609) ring, are crucial intermediates in the synthesis of dyes, pharmaceuticals, and polymers. atamanchemicals.com When the benzene ring is adorned with multiple functional groups, as in the case of 4-Amino-2-iodobenzoyl chloride, their strategic importance is magnified. The specific placement of these groups—amino at position 4 and iodo at position 2 relative to the benzoyl chloride—is not arbitrary. This arrangement dictates the regioselectivity of subsequent reactions, allowing for precise control over the final molecular structure.

The acyl chloride group is typically the most reactive site, allowing for initial modifications without affecting the other functionalities under controlled conditions. The iodine and amino groups can then be sequentially or simultaneously manipulated in subsequent synthetic steps. This strategic orthogonality is a key advantage, enabling the construction of complex target molecules in a more convergent and efficient manner. These multifunctional intermediates are particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. researchgate.netnih.gov

Overview of Academic Research Trajectories for this compound and its Chemical Congeners

Academic research involving this compound and its congeners—structurally similar molecules with variations in the halogen or the substitution pattern—is diverse and expanding. A primary focus of this research lies in the development of novel pharmaceuticals. For example, derivatives of aminated and halogenated benzoyl chlorides have been investigated for their potential as antibacterial and anti-inflammatory agents.

The precursor to the title compound, 4-amino-2-iodobenzoic acid, has been utilized in the synthesis of compounds for potential use in medical imaging, where the iodine atom can be replaced with a radioactive isotope. cas.cz Furthermore, the related compound 4-iodobenzoyl chloride has been a starting material in the synthesis of radiotracers for studying the GABA uptake system in the brain. umich.edu

Research also extends to materials science, where such compounds can serve as monomers for the creation of specialized polymers. The reactivity of the acyl chloride allows for polymerization, while the other functional groups can be used to tune the properties of the resulting material or for post-polymerization modifications.

The synthesis of this compound itself is derived from its corresponding carboxylic acid, 4-amino-2-iodobenzoic acid. smolecule.comcas.cz The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry, often achieved using reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. chemguide.co.ukorganic-chemistry.orglibretexts.org This reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, which is then displaced by a chloride ion. libretexts.org

Interactive Data Tables

Below are tables detailing the physicochemical properties of this compound and a comparison with some of its chemical congeners.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅ClINO | bldpharm.com |

| Molecular Weight | 281.48 g/mol | bldpharm.comnih.gov |

| CAS Number | 1261471-15-1 | bldpharm.com |

| Canonical SMILES | C1=CC(=C(C=C1I)N)C(=O)Cl | nih.gov |

| InChIKey | AIDIKBCWPCYWGV-UHFFFAOYSA-N | nih.gov |

Table 2: Comparison of this compound and its Congeners

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Noteworthy Applications/Properties |

| This compound | 1261471-15-1 | C₇H₅ClINO | Amino, Iodo, Acyl Chloride | Intermediate for complex synthesis. bldpharm.com |

| 4-Iodobenzoyl chloride | 1711-02-0 | C₇H₄ClIO | Iodo, Acyl Chloride | Synthesis of radiotracers and metal complexes. umich.edudergipark.org.tr |

| 2-Iodobenzoyl chloride | 609-67-6 | C₇H₄ClIO | Iodo, Acyl Chloride | Used in palladium-catalyzed synthesis of isoindolin-1-ones. smolecule.comsigmaaldrich.com |

| 4-Aminobenzoyl chloride | 16106-38-0 | C₇H₆ClNO | Amino, Acyl Chloride | Intermediate in pharmaceutical and polymer synthesis. |

| 4-Amino-2-chlorobenzoic acid | 2457-76-3 | C₇H₆ClNO₂ | Amino, Chloro, Carboxylic Acid | Precursor for related benzoyl chlorides. chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClINO |

|---|---|

Molecular Weight |

281.48 g/mol |

IUPAC Name |

4-amino-2-iodobenzoyl chloride |

InChI |

InChI=1S/C7H5ClINO/c8-7(11)5-2-1-4(10)3-6(5)9/h1-3H,10H2 |

InChI Key |

QHAWVNYCKYMZKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)I)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Iodobenzoyl Chloride

Precursor Synthesis and Functional Group Interconversions

The foundational steps in synthesizing 4-amino-2-iodobenzoyl chloride involve the regioselective functionalization of a benzoic acid derivative. This process requires careful control of reaction conditions to ensure the correct placement of the amino and iodo substituents.

Regioselective Introduction of Amino and Iodo Substituents onto Benzoic Acid Derivatives

The synthesis of the precursor, 4-amino-2-iodobenzoic acid, is a critical step that dictates the final product's structure. A common approach involves the diazotization of an aminobenzoic acid followed by a Sandmeyer-type reaction. For instance, the synthesis of 2-iodobenzoic acid can be achieved through the diazotization of anthranilic acid (2-aminobenzoic acid), followed by treatment with potassium iodide. chemicalbook.comscribd.com This general principle can be adapted to achieve the desired 4-amino-2-iodo substitution pattern, starting from a suitably substituted aminobenzoic acid. youtube.com

Another strategy involves the direct iodination of an aminobenzoic acid derivative. However, the presence of the activating amino group can lead to multiple iodination products. Therefore, regioselectivity is often controlled by using a protecting group on the amine and carefully selecting the iodinating agent and reaction conditions. For example, 2-aminobenzoic acid can be iodinated in the liquid phase using molecular iodine. google.com The synthesis of 2-amino-4-iodobenzoic acid has been achieved by the reduction of 4-iodo-2-nitro-benzoic acid. echemi.com

The following table summarizes some reported yields for the synthesis of iodinated benzoic acid derivatives:

| Starting Material | Product | Reagents | Yield (%) |

| 4-bromocinnamic acid | (E)-1-bromo-4-(2-bromovinyl)benzene | Br2/AcOH, then microwave | 91% |

Conversion of Carboxylic Acid Moieties to Acyl Chloride Functionalities

Once the 4-amino-2-iodobenzoic acid precursor is obtained, the carboxylic acid group is converted to an acyl chloride. A standard and effective method for this transformation is the use of thionyl chloride (SOCl₂). google.com This reaction typically proceeds with high yield. For example, 4-aminobenzoic acid can be converted to 4-aminobenzoyl chloride in 100% yield by refluxing with thionyl chloride.

Other reagents, such as oxalyl chloride or phosphorus pentachloride, can also be employed for this conversion, often in an inert solvent like dichloromethane (B109758). The choice of reagent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Strategies for Amino Group Protection and Deprotection in Complex Syntheses

In multi-step syntheses involving this compound, it is often necessary to protect the amino group to prevent it from undergoing unwanted side reactions. The amino group is nucleophilic and can react with various electrophiles. libretexts.org

Common protecting groups for amines include acyl groups (e.g., acetyl) and carbamates (e.g., benzyloxycarbonyl (Cbz or Z) and tert-butyloxycarbonyl (Boc)). libretexts.orgorganic-chemistry.orgresearchgate.net Acylation of the amino group reduces its nucleophilicity. libretexts.org For instance, the chlorination of 4-aminobenzoic acid is facilitated by first protecting the amino group as an acetamide. researchgate.net

The choice of protecting group is crucial and depends on its stability under the reaction conditions for subsequent steps and the ease of its removal.

Common Amino Protecting Groups and Their Removal:

| Protecting Group | Abbreviation | Removal Conditions |

| Benzyloxycarbonyl | Cbz, Z | Catalytic hydrogenolysis, strong acids |

| tert-Butyloxycarbonyl | Boc | Moderate to strong acids |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) |

| Acetyl | Ac | Acid or base hydrolysis |

| Trifluoroacetyl | Tfa | Mild base |

| Tosyl | Ts | Sodium in liquid ammonia |

The benzyloxycarbonyl (Cbz) group is stable to mild acids and bases but can be removed by catalytic hydrogenolysis. researchgate.net The tert-butyloxycarbonyl (Boc) group is stable to base but is readily cleaved by acid. researchgate.net The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile. Photocleavable protecting groups, such as the 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (Nvoc) group, offer an alternative strategy for deprotection under neutral conditions. thieme-connect.de

Advanced Synthetic Approaches to this compound Scaffolds

More direct and efficient methods for the synthesis of aryl iodides, including precursors to this compound, are continually being developed. These often involve direct halogenation or transition-metal catalyzed reactions.

Direct Halogenation Protocols for Aromatic Systems

Direct halogenation of aromatic compounds is a fundamental transformation. However, for compounds like aminobenzoic acids, the directing effects of the substituents and the reactivity of the amino group present challenges for regioselectivity. smolecule.com The amino group is a strong activating group, directing electrophiles to the ortho and para positions. The carboxyl group is a deactivating group, directing to the meta position. nih.gov

Direct chlorination of 4-aminobenzoic acid in a mixture of glacial acetic acid and hydrochloric acid has been reported to yield a pentachloro-cyclohexenone derivative, indicating that under harsh conditions, the aromatic ring can be destroyed. researchgate.net Therefore, milder and more selective methods are preferred.

Transition-Metal Catalyzed Coupling Reactions for Aryl Halide Formation

Transition-metal catalysis offers powerful and highly regioselective methods for the formation of carbon-halogen bonds. thieme-connect.com These methods can provide access to aryl iodides that are difficult to prepare using traditional methods. researchgate.net

Palladium-catalyzed reactions, in particular, have been extensively developed for C-H activation and subsequent functionalization, including iodination. researchgate.net These reactions often utilize a directing group to achieve high regioselectivity. Copper-catalyzed reactions have also been employed for the iodination of arylboronic acids and for the carboxylation of aryl iodides. thieme-connect.comnih.gov

Aryl and heteroaryl iodides are valuable building blocks in a variety of chemical transformations, including cross-coupling reactions. thieme-connect.com The development of efficient transition-metal-catalyzed methods for their synthesis from readily available starting materials is an active area of research. semanticscholar.org Metal- and base-free methods for the synthesis of aryl iodides from arylhydrazines and iodine have also been developed. acs.org

Derivatization Reactions of this compound

The strategic positioning of the three functional groups on the benzene (B151609) ring allows for a range of derivatization reactions, enabling the synthesis of complex molecular architectures. The reactivity of each site can be selectively addressed by choosing appropriate reaction conditions and reagents.

The acyl chloride group is the most reactive site for nucleophilic acyl substitution, a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses by expelling the chloride leaving group to regenerate the carbonyl double bond. libretexts.orgyoutube.com This high reactivity allows for the facile synthesis of amides and esters under mild conditions. libretexts.org

Amide Formation (Aminolysis): this compound readily reacts with primary or secondary amines to form the corresponding N-substituted benzamides. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. beilstein-journals.org For example, the reaction of a similar compound, 2-iodobenzoyl chloride, with propargylamines in dichloromethane at room temperature in the presence of triethylamine yields the corresponding N-benzyl-2-iodobenzamides. beilstein-journals.orgnih.gov This demonstrates the straightforward conversion of the acyl chloride to an amide.

Ester Formation (Alcoholysis): Similarly, the reaction of this compound with alcohols or phenols yields benzoate (B1203000) esters. These reactions may sometimes require a base catalyst to facilitate the nucleophilic attack by the alcohol. nih.gov The esterification of cellulose, an alcohol, with p-iodobenzoyl chloride in an ionic liquid medium highlights the utility of iodobenzoyl chlorides in forming ester linkages. researchgate.net

Below is a table summarizing these nucleophilic acyl substitution reactions.

| Reaction Type | Nucleophile | Product Class | General Conditions |

| Aminolysis | Primary/Secondary Amines (R¹R²NH) | Amide | Inert solvent (e.g., CH₂Cl₂), Base (e.g., Triethylamine) |

| Alcoholysis | Alcohols (R'OH) | Ester | Inert solvent, may require a base catalyst |

The carbon-iodine bond in this compound is an ideal site for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org The reactivity of aryl halides in these reactions follows the order I > Br > Cl, making the aryl iodide moiety highly susceptible to oxidative addition to a Palladium(0) complex, the initial step in most cross-coupling catalytic cycles. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester, to form a biaryl structure. beilstein-journals.orglibretexts.org The reaction is typically catalyzed by a palladium complex like Pd(PPh₃)₄ or PdCl₂(dppf) and requires a base, such as potassium carbonate or cesium carbonate, to facilitate the transmetalation step. nih.gov This method is widely used due to its tolerance of a broad range of functional groups. nih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orgresearchgate.net The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine, which often serves as the solvent as well. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org The Sonogashira reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. libretexts.orgwikipedia.org

The following table outlines representative palladium-catalyzed cross-coupling reactions.

| Reaction Name | Coupling Partner | Product Type | Typical Catalytic System | Base |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Biaryl/Styrene | Pd(PPh₃)₄ or other Pd(0) complexes | K₂CO₃, Cs₂CO₃ |

| Sonogashira | Terminal Alkyne | Arylalkyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine, Diethylamine |

The amino group at the C4 position is a nucleophilic site and can participate in various chemical transformations. However, its reactivity is often considered in the context of the other functional groups present. During the synthesis of the parent molecule from 4-aminobenzoic acid, the amino group must be protected, typically by protonation with an acid to form a hydrochloride salt. google.com This is necessary because reagents used to convert the carboxylic acid to an acyl chloride, such as thionyl chloride, can also react with the amino group. google.com

The nucleophilic character of the amino group allows it to react with various electrophiles. For instance, the α-amino group of amino acids can be chlorinated by reagents like hypochlorous acid to produce chloramines. mdpi.com While specific studies on the alkylation or acylation of the amino group in this compound are not detailed, its inherent nucleophilicity suggests it can undergo these reactions, provided that the more reactive acyl chloride group is addressed first or selectively. The relative reactivity of the functional groups dictates the synthetic strategy, often requiring protection of the amino group to achieve selective derivatization at the other sites.

Mechanistic Insights into Reactions Involving 4 Amino 2 Iodobenzoyl Chloride

Reaction Pathway Elucidation for Acylation Processes

The primary reaction pathway for acylation reactions involving 4-amino-2-iodobenzoyl chloride is nucleophilic acyl substitution. This mechanism proceeds through a two-step addition-elimination sequence.

In the initial step, a nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This attack leads to the formation of a transient tetrahedral intermediate, where the carbon atom rehybridizes from sp² to sp³. The stability of this intermediate is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating amino group can slightly decrease the electrophilicity of the carbonyl carbon, while the electron-withdrawing iodine atom has the opposite effect.

Under acidic conditions, the amino group can be protonated, which would significantly increase the electrophilicity of the carbonyl carbon by mitigating the electron-donating effect of the amino group. This can lead to chemoselective O-acylation in the presence of other nucleophilic groups like hydroxyls, as the protonated amine is no longer a competing nucleophile. wikipedia.org

Table 1: Key Steps in the Nucleophilic Acyl Substitution of this compound

| Step | Description | Intermediate |

| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the carbonyl carbon. | Tetrahedral Intermediate |

| 2. Elimination | The chloride ion (Cl⁻) is eliminated, and the carbonyl group is reformed. | Acylated Product |

Detailed Mechanisms of Transition-Metal Catalyzed Processes

The carbon-iodine bond in this compound is a key feature that allows this molecule to participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. These reactions typically proceed through a catalytic cycle involving a low-valent transition metal, most commonly palladium.

The catalytic cycle of these coupling reactions is initiated by the oxidative addition of the aryl iodide to a low-valent metal center, typically Pd(0). In this step, the palladium atom inserts itself into the carbon-iodine bond, leading to the formation of a square planar Pd(II) complex. This process involves the oxidation of the palladium from the 0 to the +2 oxidation state.

Following oxidative addition, the subsequent steps depend on the specific type of coupling reaction. In a Suzuki coupling, a transmetalation step occurs, where an organoboron compound transfers its organic group to the palladium center, displacing the iodide. In a Heck reaction, an alkene coordinates to the palladium complex, followed by migratory insertion of the alkene into the palladium-carbon bond.

The final step of the catalytic cycle is reductive elimination , where the two organic groups on the palladium complex couple and are expelled as the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Reductive elimination is the reverse of oxidative addition and results in the reduction of the palladium from the +2 to the 0 oxidation state.

Table 2: Comparison of Key Mechanistic Steps in Suzuki and Heck Couplings

| Step | Suzuki Coupling | Heck Coupling |

| Initiation | Oxidative Addition of this compound derivative to Pd(0) | Oxidative Addition of this compound derivative to Pd(0) |

| Key Intermediate Step | Transmetalation with an organoboron reagent | Alkene coordination and migratory insertion |

| Termination | Reductive Elimination of the coupled product | β-Hydride elimination followed by reductive elimination |

The ligands coordinated to the transition metal center play a crucial role in modulating the efficiency and selectivity of the catalytic cycle. Phosphine (B1218219) ligands are commonly employed in palladium-catalyzed cross-coupling reactions. The electronic and steric properties of these ligands can significantly influence the rates of oxidative addition and reductive elimination.

Electron-rich ligands can increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition. Conversely, bulky ligands can promote reductive elimination by creating steric strain in the Pd(II) intermediate, which is relieved upon formation of the product. The choice of ligand can also influence the regioselectivity and stereoselectivity of the reaction. For instance, specific bidentate phosphine ligands can enforce a particular geometry around the metal center, leading to the preferential formation of one product isomer over another. youtube.comorganic-chemistry.org

Functional group metathesis, particularly olefin metathesis, is a powerful tool for the formation of carbon-carbon double bonds. While direct participation of the acyl chloride group is not typical, derivatives of this compound, such as those containing alkene moieties, can undergo these transformations. A common example is ring-closing metathesis (RCM) of a diene.

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the reaction of an alkene with a metal-carbene complex (e.g., a Grubbs or Schrock catalyst). This reaction proceeds through a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate can then undergo a retro [2+2] cycloaddition to release a new alkene and a new metal-carbene complex, thus propagating the catalytic cycle. In the case of RCM, an intramolecular reaction leads to the formation of a cyclic alkene and a small, volatile alkene like ethylene, which drives the reaction to completion. libretexts.orgacs.org

For a derivative of this compound, such as an N-allyl-N-(pent-4-en-1-yl)-4-amino-2-iodobenzamide, RCM would proceed via the formation of a ruthenium-carbene complex with one of the terminal alkenes, followed by intramolecular [2+2] cycloaddition with the second alkene to form a seven-membered ring.

Radical Mediated Transformations and Electron Transfer Processes

The carbon-iodine bond in this compound can also be homolytically cleaved to generate an aryl radical, which can then participate in a variety of radical-mediated transformations. These reactions are often initiated by light (photoinduced) or a radical initiator.

A notable example of a radical-mediated transformation is the photoinduced reductive intramolecular radical cyclization. In a relevant study, N-iodobenzoyl indoles were shown to undergo a direct single-electron transfer (SET) pathway facilitated by an excited phenolate (B1203915) catalyst. This process generates an aryl radical which can then undergo intramolecular cyclization.

Applying this concept to a derivative of this compound, such as an N-allyl-4-amino-2-iodobenzamide, a similar photoinduced process can be envisioned. Upon photoirradiation in the presence of a suitable photosensitizer and a hydrogen atom donor, the carbon-iodine bond can undergo homolytic cleavage to generate an aryl radical. This radical can then add intramolecularly to the pendant allyl group in a 5-exo-trig cyclization to form a five-membered ring. The resulting alkyl radical is then quenched by the hydrogen atom donor to afford the final cyclized product and regenerate the radical chain carrier.

Table 3: Proposed Steps for Photoinduced Reductive Intramolecular Radical Cyclization

| Step | Description | Intermediate |

| 1. Initiation | Photoinduced homolytic cleavage of the C-I bond. | Aryl Radical |

| 2. Propagation (Cyclization) | Intramolecular addition of the aryl radical to the alkene. | Alkyl Radical |

| 3. Propagation (Quenching) | Hydrogen atom abstraction from a donor molecule. | Cyclized Product |

Homolytic Aromatic Substitution Mechanisms

Homolytic aromatic substitution is a reaction mechanism that involves the substitution of a group on an aromatic ring by a free radical. This class of reaction is fundamentally different from the more common electrophilic and nucleophilic aromatic substitutions, as it proceeds through radical intermediates rather than ionic ones. The general mechanism can be described in three stages: initiation, propagation, and termination. Initiation involves the formation of a radical species. In the propagation step, this radical adds to the aromatic ring, forming a resonance-stabilized radical intermediate, which then loses a leaving group to form the substituted product and a new radical that continues the chain reaction. Termination steps involve the combination of radicals to form non-radical species.

While theoretically possible, homolytic aromatic substitution mechanisms are not commonly observed for reactions involving benzoyl chlorides, including this compound. The chemistry of acyl chlorides is predominantly dictated by the highly electrophilic carbonyl carbon. This electrophilicity makes the acyl chloride group an excellent site for nucleophilic attack, leading to nucleophilic acyl substitution as the primary reaction pathway. pearson.comchemguide.co.uklibretexts.orgchemguide.co.uk Reactions involving benzoyl chlorides typically proceed via heterolytic bond cleavage, where the chlorine atom departs as a chloride ion.

For a homolytic pathway to be favored, conditions that promote radical formation, such as the presence of radical initiators (e.g., peroxides), high temperatures, or photochemical irradiation, would be necessary. google.com However, even under such conditions, the inherent reactivity of the acyl chloride functional group towards nucleophilic attack often outcompetes potential homolytic aromatic substitution pathways. The high energy of the intermediates and the prevalence of more favorable alternative reaction pathways make homolytic aromatic substitution a less significant mechanism for this class of compounds.

Influence of Electronic and Steric Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by the electronic and steric effects of the amino and iodo substituents on the benzene (B151609) ring. These effects modulate the electrophilicity of the carbonyl carbon and the accessibility of the reaction center to incoming nucleophiles.

The electronic effects of the substituents can be understood by considering their inductive and mesomeric (or resonance) effects. The amino group (-NH₂) at the 4-position is a powerful electron-donating group primarily through its positive mesomeric effect (+M), which delocalizes the nitrogen's lone pair of electrons into the aromatic ring. This effect increases the electron density on the ring and, to a lesser extent, on the carbonyl carbon, which can decrease its electrophilicity. Conversely, the inductive effect (-I) of the nitrogen is electron-withdrawing but is outweighed by the stronger mesomeric effect.

Steric effects also play a crucial role, particularly due to the bulky iodine atom in the ortho position to the acyl chloride group. This steric hindrance can impede the approach of a nucleophile to the carbonyl carbon, thereby slowing down the rate of reaction. This effect is particularly pronounced with larger, bulkier nucleophiles.

Below is a table summarizing the electronic effects of the substituents:

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Electronic Effect on Ring |

| Amino (-NH₂) | 4- (para) | Weakly withdrawing | Strongly donating | Strongly activating |

| Iodo (-I) | 2- (ortho) | Moderately withdrawing | Weakly donating | Deactivating |

The following table outlines the expected influence of these substituents on the reactivity of the acyl chloride group:

| Effect | Influence of 4-Amino Group | Influence of 2-Iodo Group | Combined Influence on Reactivity |

| Electronic | Decreases electrophilicity of the carbonyl carbon, potentially reducing reactivity. | Weakly withdraws electron density, slightly increasing electrophilicity (outweighed by the amino group's effect). | Overall reduced electrophilicity compared to unsubstituted benzoyl chloride. |

| Steric | No significant steric hindrance at the reaction center. | Significant steric hindrance, impeding the approach of nucleophiles. | Steric hindrance is a major factor in reducing reaction rates, especially with bulky nucleophiles. |

Applications of 4 Amino 2 Iodobenzoyl Chloride and Its Derivatives in Specialized Chemical Synthesis

Role in Pharmaceutical and Bioactive Compound Synthesis

The structural framework of 4-amino-2-iodobenzoyl chloride is a valuable scaffold in medicinal chemistry. The presence of the ortho-iodo and para-amino groups on the benzoyl ring provides strategic points for molecular elaboration, enabling the synthesis of diverse and complex bioactive compounds.

Precursors for Diverse Heterocyclic Systems (e.g., Pyrroles, Isoindolin-1-ones, Xanthones, Phenanthridines)

The reactivity of the iodo and acyl chloride groups makes this compound an excellent starting material for building various heterocyclic cores, which are prevalent in many pharmaceutical agents.

Pyrroles : 4-Iodobenzoyl chloride, a related compound, is utilized in palladium-catalyzed, isocyanide-mediated reactions to produce highly substituted pyrroles. sigmaaldrich.comsigmaaldrich.com This multicomponent reaction involves the coupling of an imine, an alkyne, and the acyl chloride, offering a direct route to complex pyrrole (B145914) structures. The iodo-substituent is crucial for the catalytic cycle, and a similar methodology can be applied using the 4-amino analogue for creating pyrroles with an appended amino group for further functionalization.

Isoindolin-1-ones : The ortho-iodo benzoyl structure is a classic precursor for isoindolin-1-ones. The synthesis typically involves an initial amidation reaction at the acyl chloride site, followed by an intramolecular carbon-carbon or carbon-nitrogen bond formation. Palladium-catalyzed reactions, such as Heck or Suzuki coupling, can be employed at the C-I bond to introduce necessary side chains before a final cyclization step to form the isoindolinone ring system.

Xanthones : The synthesis of the xanthone (B1684191) (dibenzo-γ-pyrone) scaffold can be achieved through the reaction of a 2-iodobenzoyl derivative with a phenol. The process involves an initial acylation to form a diaryl ether intermediate, which then undergoes an intramolecular cyclization, often facilitated by a copper or palladium catalyst, to form the central pyrone ring. The 4-amino group would remain as a key substituent on the final xanthone product, influencing its biological activity.

Phenanthridines : This tricyclic aromatic system can be constructed using this compound as a starting block. The synthesis strategy involves the amidation of an aniline (B41778) derivative with the acyl chloride, followed by a palladium-catalyzed intramolecular biaryl coupling (a variation of the Suzuki or Buchwald-Hartwig reaction) between the iodo-substituted ring and the other aryl ring to construct the phenanthridine (B189435) core.

Synthesis of N-(1-benzylpyrrolidin-3-yl)arylbenzamides as Advanced Chemical Probes

Derivatives of 4-iodobenzoyl chloride are instrumental in the synthesis of N-(1-benzylpyrrolidin-3-yl)arylbenzamides. sigmaaldrich.comsigmaaldrich.com These compounds have been identified as potent and selective antagonists for the human dopamine (B1211576) D4 receptor. The synthesis involves the straightforward amide bond formation between 4-iodobenzoyl chloride and (R)- or (S)-3-amino-1-benzylpyrrolidine. The resulting iodinated benzamide (B126) serves not only as the final active compound but also as a versatile intermediate for further diversification through cross-coupling reactions at the iodo position, allowing for the exploration of structure-activity relationships. These molecules act as advanced chemical probes to study the function and pharmacology of the D4 receptor, which is a target for neurological and psychiatric disorders.

Preparation of Tropane (B1204802) and Piperidine (B6355638) Derivatives for Ligand Binding Studies

The development of ligands for transporters and receptors in the central nervous system is a critical area of neuropharmacology. 4-Iodobenzoyl chloride and its derivatives are used to synthesize specific ligands for these targets.

Tropane Derivatives : The reaction of 4-iodobenzoyl chloride with tropane-based alcohols, such as ecgonine (B8798807) methyl ester (a derivative of cocaine), yields 4'-iodobenzoyl esters of tropanes. ebi.ac.uk These compounds have been synthesized and evaluated for their binding affinity at the dopamine transporter (DAT). ebi.ac.uk The iodo-substituent serves as a heavy atom for crystallographic studies and as a site for introducing radiolabels for imaging studies. ebi.ac.uk

Piperidine Derivatives : Similarly, 4-iodobenzoyl chloride can be reacted with substituted piperidinols to create piperidine-based ligands. ebi.ac.uk These derivatives have been investigated for their potential as ligands for various receptors, including sigma receptors. nih.gov The modular nature of the synthesis allows for the creation of libraries of compounds for structure-affinity relationship (SAR) studies, aiding in the design of more potent and selective ligands. nih.govnih.gov

| Scaffold | Precursor Alcohol/Amine | Resulting Derivative Class | Biological Target/Application |

|---|---|---|---|

| Tropane | Ecgonine methyl ester | 4'-Iodobenzoyl tropane esters | Dopamine Transporter (DAT) Ligand Binding ebi.ac.uk |

| Piperidine | Substituted Piperidinols | 4'-Iodobenzoyl piperidine esters | Dopamine Transporter & Sigma Receptor Ligands ebi.ac.uknih.gov |

| Pyrrolidine | 3-Amino-1-benzylpyrrolidine | N-(1-benzylpyrrolidin-3-yl)arylbenzamides | Dopamine D4 Receptor Antagonists sigmaaldrich.comsigmaaldrich.com |

Intermediates for Novel Nucleoside Analogues and Modified Oligonucleotides

In the field of nucleic acid chemistry, modified nucleosides are crucial as antiviral and anticancer agents. The unique reactivity of ortho-iodobenzoyl derivatives provides a strategic advantage in their synthesis. The 2-iodobenzoyl group can be installed on a sugar hydroxyl, acting as a participating group to control the stereochemistry during the crucial glycosylation step—the formation of the bond between the sugar and the nucleobase. Following glycosylation, the iodo group offers a handle for further chemical transformations, such as palladium-catalyzed cross-coupling reactions, to introduce diverse functionalities at the 2'-position of the sugar ring. The 4-amino substituent on the benzoyl moiety can modulate the electronic properties of the participating group or serve as a site for attaching other molecules, such as delivery agents or fluorescent tags.

Synthetic Routes to Radiotracers for Advanced Imaging Research

The presence of an iodine atom in derivatives of this compound makes them ideal precursors for radiotracers used in advanced imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). radiologykey.com

Radioiodination for SPECT : The non-radioactive iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I or ¹³¹I) through various radiohalogenation methods. For example, the tropane and piperidine derivatives developed for ligand binding studies can be converted into SPECT agents to visualize and quantify their corresponding targets (like the dopamine transporter) in the living brain. radiologykey.com

Precursors for PET Tracers : The aryl iodide moiety is also a versatile precursor for introducing positron-emitting radionuclides. Through methods like Stille or Suzuki coupling with radiolabeled precursors, or via nucleophilic substitution on an activated derivative, isotopes such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C) can be incorporated. nih.govnih.gov This transforms the bioactive molecules into PET radiotracers, enabling non-invasive, quantitative imaging of biochemical processes in vivo. nih.gov

Contributions to Polymer Chemistry and Material Science

Beyond pharmaceuticals, this compound and its analogues are valuable reagents in the synthesis of advanced materials and functional polymers.

Radiopaque Polymers : One significant application is the modification of existing polymers to render them visible to X-rays. By reacting 4-iodobenzoyl chloride with polymers containing nucleophilic side chains, such as poly(allylamine), the heavy iodine atom is covalently attached to the polymer backbone. sigmaaldrich.comsigmaaldrich.com The resulting iodinated polymer becomes radiopaque, which is highly desirable for biomedical devices and materials where visualization within the body is necessary.

Polyrotaxane Synthesis : 4-Iodobenzoyl chloride has been used as a key component in the preparation of sigmaaldrich.comrotaxane monomers. sigmaaldrich.comsigmaaldrich.com Rotaxanes are mechanically interlocked molecules that can be polymerized to form polyrotaxanes, materials with unique properties such as high elasticity and toughness. The benzoyl chloride group allows for the incorporation of the iodinated aromatic ring into the "axle" or "wheel" component of the rotaxane monomer before polymerization.

Liquid Crystal Building Blocks : The rigid, rod-like structure of the iodobenzoyl moiety makes it a suitable building block for the synthesis of liquid crystals. The ability to introduce this group and further functionalize it via the iodo- and amino- groups allows for the precise tuning of the molecular geometry and intermolecular interactions necessary for forming liquid crystalline phases.

Utility as a Derivatization Reagent in Advanced Analytical Chemistry

Chemical derivatization is a powerful strategy in analytical chemistry used to modify analytes to improve their separation, detection, or quantification, particularly in mass spectrometry (MS)-based methods. aip.orgnih.gov The goal is often to enhance ionization efficiency, improve chromatographic behavior, or introduce a specific tag for sensitive and selective detection. meliomics.comnih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and some non-metals at extremely low concentrations. nih.gov While not typically used for direct analysis of organic molecules, it can be a powerful detection method for liquid chromatography (LC) when analytes are tagged with a specific element.

By derivatizing a class of molecules with an iodine-containing reagent like this compound, the iodine atom serves as a quantifiable tag. The process would involve:

Reaction: The benzoyl chloride function of the reagent reacts with a specific functional group (e.g., amine, hydroxyl) on the target analytes.

Separation: The derivatized analytes are separated using a technique like liquid chromatography (LC).

Detection: The eluent from the LC column is introduced into the ICP-MS. The instrument is set to monitor the mass-to-charge ratio of iodine (m/z 127).

The intensity of the iodine signal is directly proportional to the amount of the derivatized analyte. This approach offers exceptional sensitivity and selectivity because iodine has a high ionization efficiency in the plasma and a low natural background, allowing for detection limits that can reach the parts-per-trillion (ppt) level. nih.gov This "elemental tagging" strategy allows for the quantification of organic compounds by measuring the unique element they have been labeled with.

Metabolomics, the comprehensive study of small molecules (metabolites) in biological systems, heavily relies on LC-MS for analysis. magtech.com.cn However, many metabolites exhibit poor ionization efficiency or are difficult to separate chromatographically, making them challenging to detect and quantify. meliomics.comaip.org Chemical derivatization addresses these challenges by modifying the metabolites to make them more amenable to LC-MS analysis. meliomics.comaip.org

Benzoyl chloride is a known derivatization reagent that reacts with primary and secondary amines, phenols, and thiols. This compound, as a benzoyl chloride derivative, can be used to target these functional groups within the metabolome. This derivatization accomplishes several key objectives:

Improved Chromatography: Attaching the benzoyl group increases the hydrophobicity of polar metabolites (like amino acids and biogenic amines), leading to better retention and separation on reversed-phase LC columns.

Enhanced Ionization: The derivatization can introduce a moiety that is more easily ionized, increasing the signal intensity in the mass spectrometer. nih.gov

Facilitated Isomer Discrimination: The rigid structure of the tag can help in differentiating between isomers that might otherwise be indistinguishable by MS.

Targeted Analysis: The unique mass of the iodine atom and its characteristic isotopic pattern can be used to selectively identify and quantify derivatized metabolites in complex biological samples. uow.edu.au

Recent advancements in mass spectrometry have utilized aryl-iodide derivatization to enhance photofragmentation in UVPD-MS, allowing for detailed structural elucidation of lipids and clear discrimination of isomers based on the position of double bonds. uow.edu.au This highlights the utility of iodine-containing derivatization reagents in modern metabolite profiling.

Advanced Spectroscopic and Chromatographic Characterization of 4 Amino 2 Iodobenzoyl Chloride and Derived Compounds

High-Resolution Mass Spectrometry (HRMS and Tandem MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of 4-Amino-2-iodobenzoyl chloride. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a precise molecular formula. For this compound (C₇H₅ClINO), the expected monoisotopic mass can be calculated with high precision, distinguishing it from other potential isobaric compounds.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govunito.it The fragmentation pathways are characteristic of the molecule's structure. For derivatives of this compound, such as amides formed by reaction with primary or secondary amines, MS/MS is crucial for sequencing and identification. ddtjournal.com The benzoyl moiety itself can produce a characteristic benzoyl cation (m/z 105) under certain conditions, although the substitution pattern on the aromatic ring significantly influences the fragmentation. nih.gov In the case of 4-Amino-2-iodobenzoyl derivatives, common fragmentation patterns would involve the loss of CO, Cl, I, and fragments from the derivatized amine group. The fixed charge on certain derivatives can influence fragmentation behaviors, affecting the relative abundances of product ions. nih.gov

Table 1: HRMS Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅ClINO | nih.gov |

| Calculated Monoisotopic Mass | 280.9155 Da | nih.gov |

Note: The fragmentation data is predictive, based on common fragmentation patterns of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the aromatic protons would appear as distinct signals, with their chemical shifts and coupling patterns dictated by the electronic effects of the amino, iodo, and benzoyl chloride substituents. The two protons of the amino group would typically appear as a broad singlet.

The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is characteristically downfield. The chemical shifts of the aromatic carbons are influenced by the attached substituents, with the carbon attached to the iodine atom showing a characteristic upfield shift due to the heavy atom effect.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~4.5 - 5.5 | br s | -NH₂ protons |

| ¹H | ~6.8 - 7.0 | d | Aromatic proton ortho to -NH₂ |

| ¹H | ~7.2 - 7.4 | dd | Aromatic proton meta to -NH₂ and -COCl |

| ¹H | ~7.8 - 8.0 | d | Aromatic proton ortho to -COCl |

| ¹³C | ~90 - 100 | s | C-I |

| ¹³C | ~115 - 125 | s | Aromatic CH |

| ¹³C | ~130 - 140 | s | Aromatic CH |

| ¹³C | ~135 - 145 | s | Aromatic C-COCl |

| ¹³C | ~145 - 155 | s | C-NH₂ |

Note: These are predicted values based on substituent effects on benzene (B151609) rings and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions. rsc.orgchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. youtube.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

The primary amine (-NH₂) group would be identified by two sharp-to-medium absorption bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. libretexts.orgyoutube.com The carbonyl (C=O) group of the acyl chloride is a strong absorber and would produce a sharp, intense peak typically in the range of 1750-1815 cm⁻¹. The presence of the aromatic ring is indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. pressbooks.pub Other characteristic vibrations, such as C-N, C-I, and C-Cl stretches, would appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Acyl Chloride (C=O) | C=O Stretch | 1750 - 1815 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Amine (-NH₂) | N-H Bend | 1550 - 1650 | Medium |

| Carbon-Iodine | C-I Stretch | 500 - 600 | Medium to Strong |

Advanced Chromatographic Separations (HPLC, UHPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing its derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are particularly well-suited for this purpose. thermofisher.com

Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common method. thermofisher.com The high reactivity of the acyl chloride group requires careful selection of a non-aqueous, aprotic mobile phase to prevent hydrolysis during analysis. Purity is determined by the presence of a single major peak, with impurities appearing as separate, smaller peaks. UHPLC, which uses columns with smaller particles, offers higher resolution and faster analysis times compared to traditional HPLC. chromatographyonline.comresearchgate.net

Gas Chromatography (GC) can also be used, particularly for more volatile derivatives. nih.gov However, the direct analysis of the highly reactive and relatively non-volatile this compound by GC can be challenging and may require derivatization to a more stable and volatile form. chromatographyonline.com Both HPLC and GC are frequently coupled with mass spectrometry (LC-MS, GC-MS) to provide both separation and identification of components in a mixture. acs.orgrsc.org

Table 4: Typical Chromatographic Methods for Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC/UHPLC | C18, Phenyl-Hexyl | Acetonitrile/Hexane gradient | UV, DAD, MS | Purity assessment, reaction monitoring, analysis of non-volatile derivatives |

X-ray Crystallography for Elucidating Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. A single-crystal X-ray diffraction experiment on a suitable crystal of this compound or one of its stable derivatives would provide precise data on bond lengths, bond angles, and torsion angles. researchgate.net

Theoretical and Computational Chemistry Approaches for 4 Amino 2 Iodobenzoyl Chloride Research

Density Functional Theory (DFT) for Electronic Structure Calculations and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, like molecules. wikipedia.org It allows for the calculation of various molecular properties by using functionals of the electron density. wikipedia.org For 4-Amino-2-iodobenzoyl chloride, DFT calculations can provide a detailed understanding of its electronic properties and predict its chemical reactivity.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com The HOMO-LUMO energy gap is a critical parameter for chemical reactivity; a smaller gap suggests higher reactivity. chemrxiv.orgirjweb.com For this compound, the electron-donating amino group (-NH2) and the electron-withdrawing acyl chloride (-COCl) and iodine (-I) groups will significantly influence the energies and spatial distribution of these orbitals. DFT calculations can precisely map these orbitals, showing, for instance, that the HOMO is likely localized around the amino group and the aromatic ring, while the LUMO may be concentrated on the acyl chloride group. wuxibiology.com

Furthermore, DFT is used to compute the Molecular Electrostatic Potential (MEP) surface. nih.gov The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.gov For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the carbonyl carbon and the hydrogen atoms of the amino group, indicating sites for nucleophilic attack. nih.gov This information is crucial for predicting how the molecule will interact with other reagents. ajchem-a.com

Global reactivity descriptors derived from DFT calculations, such as chemical hardness (η), softness (σ), and the electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity. chemrxiv.orgirjweb.com These parameters help in rationalizing the outcomes of chemical reactions.

Table 1: Key Parameters from DFT Calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Investigation of Reaction Pathways

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD provides a dynamic picture of molecular behavior, which is essential for understanding conformational flexibility and reaction mechanisms. arxiv.org

For a molecule like this compound, which possesses rotatable single bonds (e.g., the C-C bond connecting the acyl chloride group to the ring), conformational analysis is important. The orientation of the acyl chloride group relative to the aromatic ring can influence its reactivity. MD simulations can explore the potential energy surface related to this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. researchgate.net These simulations can be performed in a vacuum or, more realistically, in the presence of explicit solvent molecules to understand how intermolecular interactions affect conformational preferences.

MD is also a valuable tool for investigating reaction pathways. acs.org While DFT is excellent for calculating the energies of static points along a reaction coordinate (reactants, products, transition states), MD can simulate the entire dynamic trajectory of a reaction. arxiv.org Techniques like steered molecular dynamics (SMD) or metadynamics can be used to apply artificial forces to drive a reaction, allowing researchers to observe the transformation from reactants to products in real-time and identify intermediate structures. arxiv.org This approach can reveal complex, multi-step mechanisms that might be missed by static methods alone. nih.gov For example, an MD simulation could model the nucleophilic attack on the carbonyl carbon of this compound, showing the bond-forming and bond-breaking processes and the role of solvent molecules in stabilizing intermediates and transition states.

Computational Analysis of Intermolecular Interactions, Including Halogen Bonding

The substituents on this compound—the iodine atom, the amino group, and the acyl chloride group—are all capable of engaging in significant intermolecular interactions that dictate its behavior in condensed phases and biological systems. Computational methods are essential for characterizing these non-covalent forces.

A particularly important interaction for this molecule is halogen bonding (XB). The iodine atom, when bonded to an electron-withdrawing group like the aromatic ring, possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole. This positive region can interact favorably with a nucleophile (a halogen bond acceptor), such as the lone pair on a nitrogen or oxygen atom. mdpi.com DFT calculations can be used to model these interactions, determining their geometry (typically a linear C-I···Acceptor angle) and strength. nih.gov The interaction energy can be quantified and decomposed to understand the contributions from electrostatic, dispersion, and charge-transfer forces. rsc.org

In addition to halogen bonding, the amino group (-NH2) can act as a hydrogen bond donor, and the carbonyl oxygen (-C=O) can act as a hydrogen bond acceptor. These interactions are fundamental to molecular recognition and self-assembly. Computational studies can compare the relative strengths of these different non-covalent bonds. For instance, the interaction energy of this compound with a model hydrogen bond acceptor could be calculated and compared with its interaction energy with a model halogen bond acceptor. This analysis helps predict the preferred binding modes of the molecule. researchgate.net

Table 2: Potential Intermolecular Interactions for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. google.comnih.gov This approach is fundamental in rational drug design and materials science for predicting the properties of new, unsynthesized molecules. drugdesign.org

A QSAR study for derivatives of this compound would begin by creating a dataset of analogous compounds with known activities (e.g., inhibitory constants against a specific enzyme). For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and properties and can be categorized as:

1D/2D Descriptors: Molecular weight, atom counts, topological indices. creative-biolabs.com

3D Descriptors: Molecular shape, volume, and surface area. creative-biolabs.com

Physicochemical Descriptors: LogP (hydrophobicity), pKa, dipole moment, and quantum chemical descriptors (e.g., HOMO/LUMO energies, atomic charges) calculated using methods like DFT. nih.gov

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical model that correlates a selection of these descriptors with the observed activity. nih.gov

Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

The predictive power of the resulting QSAR model is rigorously validated using statistical techniques like cross-validation and by using an external test set of molecules not included in the model-building process. drugdesign.org A validated QSAR model can then be used to predict the activity of virtual derivatives of this compound. This allows chemists to prioritize the synthesis of compounds that are predicted to have the highest desired activity, saving significant time and resources. For example, the model might suggest that increasing the positive electrostatic potential on the iodine atom (enhancing its halogen bonding capability) leads to higher biological activity.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational chemistry provides indispensable tools for predicting and interpreting various types of molecular spectra. These predictions can aid in structure elucidation, confirm experimental findings, and provide insight into molecular electronic structure.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly performed using DFT in combination with the Gauge-Independent Atomic Orbital (GIAO) method. nih.govacs.org This approach calculates the magnetic shielding tensors for each nucleus in the molecule. nih.gov The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS), often using a linear scaling equation to improve accuracy. rsc.org This method is highly effective for predicting ¹H, ¹³C, and ¹⁵N chemical shifts, helping to assign complex spectra and distinguish between isomers. rsc.org

IR Spectroscopy: Theoretical Infrared (IR) spectra are calculated by determining the harmonic vibrational frequencies of a molecule. This is typically done at the DFT level of theory after a geometry optimization. medium.com The calculation yields a set of vibrational modes and their corresponding frequencies and intensities, which correlate with the peaks in an experimental IR spectrum. Because the calculations are based on the harmonic oscillator approximation and have inherent method-based errors, the computed frequencies are often systematically higher than the experimental values. To correct for this, empirical scaling factors are applied to the calculated frequencies. acs.orgnih.govresearchgate.net These scaled frequencies can then be used to assign the vibrational modes to the bands observed in an experimental spectrum.

UV-Vis Spectroscopy: The prediction of Ultraviolet-Visible (UV-Vis) absorption spectra involves calculating the energies of electronic transitions from the ground state to various excited states. The most common method for this is Time-Dependent Density Functional Theory (TD-DFT). soton.ac.ukfaccts.de A TD-DFT calculation provides the excitation energies (which correspond to the absorption wavelength, λmax) and the oscillator strengths (which relate to the intensity of the absorption). mdpi.com Including a solvent model, such as the Polarizable Continuum Model (PCM), is often crucial for obtaining accurate predictions for spectra measured in solution. soton.ac.uknih.gov For this compound, TD-DFT can predict the π-π* transitions characteristic of the aromatic system.

Table 3: Computational Methods for Predicting Spectroscopic Properties.

Q & A

Basic Research Questions

Q. What are the key physical properties of 4-Amino-2-iodobenzoyl chloride, and how do they influence experimental design?

- Answer : The molecular weight and boiling point of structurally related iodobenzoyl chlorides (e.g., 4-Iodobenzoyl chloride: C₇H₄ClIO, MW 266.463, bp 64.5°C at 0.8 mmHg) suggest that this compound is likely moisture-sensitive and thermally unstable. These properties necessitate anhydrous reaction conditions, inert atmospheres (e.g., N₂/Ar), and low-temperature storage (e.g., –20°C). For purification, recrystallization or vacuum distillation may be required .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Compare chemical shifts with analogs (e.g., iodobenzoyl chlorides show characteristic peaks for aromatic protons and carbonyl carbons) .

- IR Spectroscopy : Confirm the presence of C=O (stretch ~1770 cm⁻¹) and C-I bonds (stretch ~500 cm⁻¹).

- Elemental Analysis : Verify purity (>98%) and stoichiometry .

Q. What safety protocols are critical when handling this compound?

- Answer : Follow OSHA HazCom 2012 standards for corrosive acyl chlorides:

- Storage : Keep in sealed containers under inert gas, away from moisture and bases .

- First Aid : Immediate rinsing with water for skin/eye contact (P305+P351+P338) and medical consultation .

- Waste Disposal : Neutralize with cold aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. What synthetic strategies minimize side reactions (e.g., hydrolysis or dehalogenation) during derivatization of this compound?

- Answer :

- Protection of Amino Group : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent undesired nucleophilic reactions .

- Low-Temperature Reactions : Conduct acylations below –10°C to suppress hydrolysis .

- Catalytic Optimization : Employ Pd/Cu catalysts for selective cross-coupling reactions while retaining the iodine substituent .

Q. How can conflicting data on the solubility of this compound in polar solvents be resolved?

- Answer :

- Controlled Solubility Studies : Test solubility in dry DCM, THF, and DMF under inert conditions.

- HPLC Analysis : Quantify degradation products (e.g., benzoic acid derivatives) to assess solvent compatibility .

- Literature Comparison : Cross-reference with structurally similar compounds (e.g., 4-Iodobenzoyl chloride is sparingly soluble in water but miscible with ethanol and ether) .

Q. What advanced analytical methods are recommended for studying the reactivity of this compound in nucleophilic acyl substitution?

- Answer :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with amines or alcohols.

- DFT Calculations : Model transition states to predict regioselectivity in substitutions .

- Mass Spectrometry (HRMS) : Track intermediates and byproducts in real-time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or stability data for this compound?

- Answer :

- Reproduce Under Standardized Conditions : Ensure consistent purity (>98%), drying methods, and calibration of equipment.

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to distinguish between melting and degradation .

- Collaborative Validation : Compare results across independent labs using shared reference samples .

Methodological Recommendations

Q. What computational tools can predict viable synthetic routes for this compound derivatives?

- Answer : AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose one-step syntheses. For example:

- Retrosynthesis : Start from 2-iodo-4-nitrobenzoic acid, reduce the nitro group to amine, and perform chlorination with SOCl₂ .

- Feasibility Scoring : Prioritize routes with high Template_relevance scores (>0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.